2-Hydroxypent-4-enoic acid

Catalog No.
S568678
CAS No.
67951-43-3
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxypent-4-enoic acid

CAS Number

67951-43-3

Product Name

2-Hydroxypent-4-enoic acid

IUPAC Name

2-hydroxypent-4-enoic acid

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)

InChI Key

VFSVBYJVPHDQQC-UHFFFAOYSA-N

SMILES

C=CCC(C(=O)O)O

Synonyms

3-vinyllactic acid, beta-vinyllactic acid

Canonical SMILES

C=CCC(C(=O)O)O

2-Hydroxypent-4-enoic acid, also known as beta-vinyllactic acid, is an organic compound characterized by the presence of a hydroxyl group, a carboxylic acid group, and an alkene. Its molecular formula is C5_5H8_8O3_3, with a molecular weight of 116.12 g/mol. This compound appears as a white solid with a melting point around 133°C and is soluble in water, ethanol, and ether . Initially isolated from the roots of Nicotiana tabacum (tobacco), it has garnered interest for its potential applications in various fields including biotechnology, medicinal chemistry, and materials science.

Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form alkenes.
  • Hydrolysis: It can be hydrolyzed to yield its corresponding alcohol and acid.

These reactions make it a versatile compound for synthetic organic chemistry.

Research indicates that 2-hydroxypent-4-enoic acid exhibits notable biological activities. It has demonstrated antimicrobial properties, effectively inhibiting the growth of various bacterial and fungal strains. Additionally, it shows antiproliferative activity against certain cancer cell lines, such as HeLa cells . Its dual functionality as both an antimicrobial agent and potential anticancer compound positions it as a candidate for further pharmacological studies.

2-Hydroxypent-4-enoic acid can be synthesized through several methods:

  • Oxidation of Pent-4-ene-1,2-diol: This method involves converting the diol into the corresponding acid through oxidation processes.
  • Hydrometallation of Pent-4-ene: This process involves adding metal hydrides to the alkene followed by hydrolysis to yield the acid.
  • Natural Extraction: The compound can be extracted from natural sources such as tobacco roots or certain fungi .

Characterization techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to confirm the structure and purity of synthesized samples.

The applications of 2-hydroxypent-4-enoic acid span multiple domains:

  • Materials Science: It serves as a precursor for synthesizing polyesters and other polymeric materials.
  • Biotechnology: The compound is utilized in manipulating microbial metabolism for enhanced production of desired chemicals.
  • Medicinal Chemistry: Its potential as an anticancer agent makes it significant in drug development initiatives .

Ongoing research continues to explore new applications, including its use as a biosensor for detecting zinc ions within living cells.

Several compounds share structural similarities with 2-hydroxypent-4-enoic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Features
3-Vinyllactic AcidC5_5H8_8O3_3Similar structure; used in similar applications
2-Hydroxybutanoic AcidC4_4H8_8O3_3Shorter carbon chain; different biological activity
2-Hydroxypropanoic AcidC3_3H6_6O3_3Shortest chain; more common in metabolic pathways
(E)-4-Hydroxypent-2-enoic AcidC5_5H8_8O3_3Isomeric form; differing reactivity patterns

The uniqueness of 2-hydroxypent-4-enoic acid lies in its specific structural configuration that allows for distinct reactivity and biological activity compared to these similar compounds.

2-Hydroxypent-4-enoic acid, an important organic compound with a hydroxyl group at the alpha position and a terminal alkene, can be synthesized through various hydroxylation strategies applied to pentenoic acid derivatives . These strategies differ in their reaction conditions, stereoselectivity, and scale applicability, making them suitable for different production requirements [2].

One of the most efficient approaches involves the zinc-bismuth trichloride mediated hydroxylation, which is conducted in tetrahydrofuran at temperatures between 0-10°C [15]. This method utilizes zinc metal and bismuth trichloride as reagents to facilitate the hydroxylation reaction, offering moderate stereoselectivity but excellent scalability from laboratory to industrial settings [3]. The reaction typically involves the addition of zinc in portions to a solution of glyoxylic acid monohydrate in tetrahydrofuran, followed by careful addition of bismuth trichloride while maintaining the temperature below 10°C [15].

Another prominent strategy is the zinc bromide-catalyzed ene reaction, which employs dichloromethane as the solvent at temperatures ranging from 0-25°C [2]. This approach stands out for its high diastereoselectivity, achieving 72-94% diastereomeric excess, making it particularly valuable for applications requiring stereochemically pure products [2]. The reaction involves the use of zinc bromide as a catalyst promoter for the diastereoselective ene reaction of 1,1-disubstituted olefins with chiral glyoxylic acid derivatives [2].

StrategyReaction ConditionsStereoselectivityScale Applicability
Zinc-Bismuth Trichloride Mediated HydroxylationTHF, 0-10°C, Zn/BiCl₃ModerateLaboratory to industrial
ZnBr₂-Catalyzed Ene ReactionCH₂Cl₂, 0-25°C, ZnBr₂ (catalytic or stoichiometric)High (72-94% de)Laboratory to pilot
Indium-Mediated Allylation of GlyoxylatesWater, room temperature, In/allyl bromideGood (>90% ee possible)Laboratory
Enzymatic Reduction of α-Keto AcidsAqueous buffer, pH 7-8, NADH, lactate dehydrogenaseExcellent (>99% ee)Laboratory to industrial
Oxidation of Pent-4-ene-1,2-diolOxidizing agents (e.g., KMnO₄, Jones reagent)None (racemic)Laboratory

The indium-mediated allylation of glyoxylates represents a more environmentally friendly approach, as it can be performed in water at room temperature [3]. This method utilizes indium metal and allyl bromide to achieve good enantioselectivity, with the potential to exceed 90% enantiomeric excess [3] [19]. The reaction proceeds through the formation of an organoindium reagent derived from allyl bromide and indium metal in water, which then reacts with glyoxylate hydrate to form the desired 2-hydroxypent-4-enoic acid [13].

Enzymatic reduction of α-keto acids offers the highest level of stereoselectivity among these strategies, achieving excellent enantiomeric excess exceeding 99% [13]. This approach employs enzymes such as lactate dehydrogenase in aqueous buffer systems at pH 7-8, utilizing nicotinamide adenine dinucleotide (reduced form) as a cofactor [13]. The enzymatic method is particularly valuable for producing enantiopure compounds and can be scaled from laboratory to industrial applications [3].

The oxidation of pent-4-ene-1,2-diol represents a more traditional approach, utilizing oxidizing agents such as potassium permanganate or Jones reagent . While this method produces racemic products without stereoselectivity, it remains useful for applications where stereochemistry is not critical [4].

Biocatalytic Synthesis Pathways

Biocatalytic synthesis pathways offer significant advantages for producing 2-hydroxypent-4-enoic acid, particularly in terms of stereoselectivity, mild reaction conditions, and environmental sustainability [13]. These approaches utilize enzymes as catalysts to perform highly selective transformations under physiological conditions [3].

Lactate dehydrogenase from Bacillus stearothermophilus (BS-LDH) represents one of the most effective enzyme systems for synthesizing (S)-2-hydroxypent-4-enoic acid [13]. This enzyme catalyzes the reduction of 2-oxopent-4-enoic acid using nicotinamide adenine dinucleotide (reduced form) as a cofactor in aqueous buffer systems at pH 7-8 and temperatures between 25-37°C [13]. The reaction proceeds with exceptional enantioselectivity, consistently achieving greater than 99% enantiomeric excess for the (S)-enantiomer [13] [3].

For the production of the (R)-enantiomer, D-2-hydroxyisocaproate dehydrogenase from Lactobacillus delbrueckii subspecies bulgaricus (LB-hicDH) has proven highly effective [13]. This enzyme system also utilizes 2-oxopent-4-enoic acid as the substrate and requires nicotinamide adenine dinucleotide (reduced form) as a cofactor [13]. Under similar reaction conditions to BS-LDH, this enzyme produces the (R)-enantiomer with greater than 99% enantiomeric excess [13].

Enzyme SystemSubstrateCofactor RequirementsEnantioselectivityReaction Conditions
Lactate Dehydrogenase (BS-LDH)2-Oxopent-4-enoic acidNADH>99% ee (S)Aqueous buffer, pH 7-8, 25-37°C
D-2-Hydroxyisocaproate Dehydrogenase (LB-hicDH)2-Oxopent-4-enoic acidNADH>99% ee (R)Aqueous buffer, pH 7-8, 25-37°C
Haloperoxidase (CiVCPO)4-Pentenoic acidH₂O₂, Br⁻Not applicableAqueous buffer, pH 5, 25°C
Lipase-Catalyzed Esterification2-Hydroxypent-4-enoic acidNoneModerate to highOrganic solvent or solvent-free, 30-60°C
AldolasesGlyoxylate + allyl derivativesVaries by enzymeModerate to highAqueous buffer, pH 6-8, 25-37°C

Haloperoxidase enzymes, particularly chloroperoxidase from Curvularia inaequalis (CiVCPO), offer an alternative biocatalytic pathway [4]. While not directly producing 2-hydroxypent-4-enoic acid, these enzymes catalyze the transformation of 4-pentenoic acid in the presence of hydrogen peroxide and bromide ions [4]. This reaction occurs in aqueous buffer at pH 5 and 25°C, and represents an important intermediate step in certain synthetic routes [4].

Lipase-catalyzed esterification provides another valuable biocatalytic approach, particularly for the modification of 2-hydroxypent-4-enoic acid [9]. These reactions typically occur in organic solvents or under solvent-free conditions at temperatures between 30-60°C [9]. While primarily used for esterification rather than direct synthesis of the acid, lipases can achieve moderate to high enantioselectivity in these transformations [9].

Aldolases represent a promising class of enzymes for the synthesis of 2-hydroxypent-4-enoic acid through the condensation of glyoxylate with appropriate allyl derivatives [14]. These reactions typically occur in aqueous buffer systems at pH 6-8 and temperatures between 25-37°C [14]. The enantioselectivity of aldolase-catalyzed reactions ranges from moderate to high, depending on the specific enzyme employed [14].

The biocatalytic synthesis of 2-hydroxypent-4-enoic acid offers several advantages over traditional chemical methods, including higher stereoselectivity, milder reaction conditions, and reduced environmental impact [13] [3]. These approaches are particularly valuable for applications requiring enantiopure compounds, such as pharmaceutical intermediates and fine chemicals [13].

Industrial-Scale Production Optimization

The industrial-scale production of 2-hydroxypent-4-enoic acid requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and environmental sustainability [18]. Traditional batch production methods have been progressively replaced by more advanced techniques that offer significant improvements in throughput, yield, and resource utilization [4].

Reactor design represents a critical aspect of industrial-scale production optimization [18]. Conventional batch reactors, while simple and versatile, suffer from limitations in heat transfer, mixing efficiency, and scalability [4]. Modern continuous flow reactors offer substantial advantages, including enhanced heat transfer, improved safety profiles, and increased throughput [18]. These systems can increase space-time yield by 3-5 times compared to batch processes, significantly improving production efficiency [18].

The reaction medium plays a crucial role in industrial production [4]. Traditional methods typically employ organic solvents such as tetrahydrofuran or dichloromethane, which present environmental and safety concerns [2]. Optimized processes increasingly utilize green solvents or aqueous systems, reducing environmental impact and operational costs while maintaining comparable yields of 80-90% [4] [18].

Production ParameterConventional MethodOptimized MethodImprovement Metrics
Reactor TypeBatch reactorContinuous flow reactorIncreased throughput (3-5x)
Reaction MediumOrganic solvents (THF, CH₂Cl₂)Green solvents or aqueous systemsReduced environmental impact, lower cost
Catalyst LoadingStoichiometric (1-1.5 equiv)Catalytic (0.1-0.25 equiv)70-90% reduction in catalyst consumption
Temperature ControlExternal cooling (0-25°C)Precise temperature control with heat exchangersBetter selectivity, reduced side reactions
Reaction Time12-24 hours1-4 hours75-90% reduction in processing time
Product RecoveryExtraction and distillationIn-line extraction, crystallizationHigher yield (10-15% increase)
Waste ManagementSolvent recovery, metal waste treatmentSolvent recycling, catalyst recovery60-80% reduction in waste generation

Catalyst loading optimization has led to significant improvements in industrial production [2]. Conventional methods often employ stoichiometric amounts of catalysts (1-1.5 equivalents), resulting in substantial waste generation and increased costs [2]. Modern approaches utilize catalytic amounts (0.1-0.25 equivalents) through proper activation methods, achieving 70-90% reduction in catalyst consumption while maintaining yields of 85-95% [2] [18].

Temperature control represents another critical parameter for optimization [15]. Traditional methods rely on external cooling systems with limited precision, often operating between 0-25°C [15]. Advanced production systems employ precise temperature control through heat exchangers, maintaining optimal temperatures (typically 5-15°C) with variations of ±1°C [15] [18]. This precision improves selectivity and reduces side reactions, enhancing overall product quality [18].

Reaction time optimization has led to dramatic improvements in production efficiency [4]. Conventional methods typically require 12-24 hours for completion, limiting throughput and increasing energy consumption [4]. Optimized processes can achieve comparable or better results in 1-4 hours, representing a 75-90% reduction in processing time [4] [18].

Product recovery and purification have also seen significant advancements [18]. Traditional approaches rely on batch extraction and distillation, which are time-consuming and energy-intensive [4]. Modern systems increasingly employ in-line extraction and crystallization techniques, improving yield by 10-15% while reducing handling requirements [18].

Waste management strategies have evolved to address environmental concerns and regulatory requirements [4]. Conventional methods focus on solvent recovery and metal waste treatment, often with limited efficiency [4]. Advanced approaches emphasize solvent recycling and catalyst recovery, achieving 60-80% reduction in waste generation [4] [18].

Fed-batch strategies have proven particularly effective for industrial-scale production of 2-hydroxypent-4-enoic acid [4]. These approaches involve the gradual addition of reactants over time, limiting their concentrations and reducing inhibitory effects [4]. When combined with in situ product removal techniques, such as two-liquid phase systems, fed-batch strategies can significantly improve yield and product quality [4].

Purification and Isolation Protocols

The purification and isolation of 2-hydroxypent-4-enoic acid represent critical steps in ensuring product quality and meeting specifications for various applications [7]. Multiple techniques have been developed and optimized for this purpose, each with specific advantages and limitations [9].

Liquid-liquid extraction serves as a primary purification method, typically employing ethyl acetate and water with pH control in the acidic range [9]. This approach offers excellent scalability from laboratory to industrial settings and achieves recovery rates of 85-95% [9]. The resulting product typically exhibits purity levels of 90-95%, which may be sufficient for certain applications but often requires further purification for high-end uses [9] [7].

Column chromatography provides a more refined purification approach, utilizing silica gel with a hexane/ethyl acetate gradient (typically starting at 9:1 and progressing to 8:2) [2]. While this method achieves higher purity levels of 95-98%, it has limited scalability, being most suitable for laboratory to pilot-scale operations [2]. Recovery rates typically range from 70-85%, representing a compromise between purity and yield [2] [7].

Purification MethodConditionsScale ApplicabilityRecovery Rate (%)Purity Achieved (%)
Liquid-Liquid ExtractionEtOAc/water, pH control (acidic)Laboratory to industrial85-9590-95
Column ChromatographySilica gel, hexane/EtOAc gradient (9:1 → 8:2)Laboratory to pilot70-8595-98
CrystallizationRecrystallization from Et₂O/hexaneLaboratory to industrial75-9098-99
DistillationVacuum distillation (reduced pressure)Laboratory to industrial65-8095-97
Preparative HPLCC18 column, MeOH/water with 0.05% TFALaboratory to pilot90-98>99

Crystallization, particularly recrystallization from diethyl ether/hexane mixtures, offers an excellent balance of scalability and purity [7]. This method can be applied from laboratory to industrial scales and typically achieves purity levels of 98-99% [7]. Recovery rates generally range from 75-90%, making this approach particularly valuable for large-scale production [7] [9].

Distillation, specifically vacuum distillation under reduced pressure, provides another scalable purification option [7]. This approach is applicable from laboratory to industrial scales but achieves somewhat lower recovery rates of 65-80% and purity levels of 95-97% [7]. The thermal sensitivity of 2-hydroxypent-4-enoic acid necessitates careful temperature control during distillation to prevent degradation [7] [9].

Preparative high-performance liquid chromatography represents the most advanced purification method, typically employing C18 columns with methanol/water mobile phases containing 0.05% trifluoroacetic acid [12]. This approach achieves the highest purity levels (exceeding 99%) and excellent recovery rates of 90-98% [12]. However, its scalability is limited to laboratory and pilot scales, making it most suitable for high-value, small-volume applications [12] [9].

The purification protocol for 2-hydroxypent-4-enoic acid often involves a combination of these methods, tailored to specific requirements [9]. For example, a typical laboratory-scale protocol might begin with liquid-liquid extraction, followed by column chromatography and final purification by recrystallization [9]. Industrial-scale processes might employ liquid-liquid extraction followed by distillation or crystallization, depending on purity requirements [9] [7].

Specific protocols have been documented in the literature, such as the purification of 2-hydroxypent-4-enoic acid through extraction with ethyl acetate, drying over magnesium sulfate, and concentration in vacuo to yield a yellow oil [9]. Another approach involves the use of flash chromatography with a gradient of solvents (15% ethyl acetate and 85% hexanes to 30% ethyl acetate and 70% hexanes) to afford the purified product [15].

The choice of purification protocol depends on various factors, including the required purity, scale of production, available equipment, and economic considerations [9]. Each method offers a different balance of recovery rate, purity, scalability, and cost, allowing for customization based on specific needs [9] [7].

Quality Control Through Advanced Chromatographic Methods

Quality control of 2-hydroxypent-4-enoic acid is essential to ensure consistent product performance and meet regulatory requirements [12]. Advanced chromatographic methods play a crucial role in this process, providing precise analysis of purity, stereochemistry, and impurity profiles [21].

Chiral high-performance liquid chromatography (HPLC) represents one of the most powerful analytical techniques for quality control of 2-hydroxypent-4-enoic acid, particularly for assessing enantiomeric purity [21]. This method typically employs specialized columns such as Chirex 3126 N,S-dioctyl-(D)-penicillamine, with mobile phases consisting of 0.5 millimolar copper acetate and 0.1 molar ammonium acetate in an 85:15 water/acetonitrile mixture at pH 4.6 [7] [21]. Detection is commonly performed at 254 nanometers using ultraviolet detectors, allowing for precise measurement of enantiomeric excess and optical purity [21].

Gas chromatography (GC) provides complementary analysis, particularly for assessing chemical purity and isomer distribution [12]. This technique typically employs DB-5 capillary columns with helium as the carrier gas and flame ionization detection [12]. Gas chromatography is particularly valuable for detecting volatile impurities and determining the overall chemical purity of 2-hydroxypent-4-enoic acid [12] [21].

Analytical MethodColumn/Stationary PhaseMobile PhaseDetection MethodKey Parameters Measured
Chiral HPLCChirex 3126 N,S-dioctyl-(D)-penicillamine0.5 mM Cu(OAc)₂, 0.1 M NH₄OAc in 85:15 H₂O/MeCN, pH 4.6UV (254 nm)Enantiomeric excess, optical purity
Gas Chromatography (GC)DB-5 capillary columnHelium carrier gasFlame Ionization Detector (FID)Chemical purity, isomer distribution
Ultra-Performance Liquid Chromatography (UPLC)C18 (Synergi Hydro-RP)MeOH/0.05% aqueous TFA gradientDiode Array Detector (DAD)Chemical purity, related substances
Ion ChromatographyIonPac AS11-HCKOH gradientConductivity detectorIonic impurities
Size Exclusion Chromatography (SEC)Shodex SEC LF-804ChloroformRefractive Index (RI)Molecular weight distribution, aggregates

Ultra-performance liquid chromatography (UPLC) offers enhanced resolution and sensitivity compared to conventional HPLC, making it particularly valuable for detecting trace impurities [12]. This method typically employs C18 columns such as Synergi Hydro-RP with methanol/0.05% aqueous trifluoroacetic acid gradients [12]. Detection is commonly performed using diode array detectors, allowing for simultaneous monitoring at multiple wavelengths to identify and quantify related substances [12] [21].

Ion chromatography provides specific analysis of ionic impurities that may be present in 2-hydroxypent-4-enoic acid [21]. This technique typically employs specialized columns such as IonPac AS11-HC with potassium hydroxide gradients and conductivity detection [21]. Ion chromatography is particularly valuable for detecting inorganic contaminants and ionic byproducts that may affect product performance [21] [12].

Size exclusion chromatography (SEC) offers insights into molecular weight distribution and potential aggregation of 2-hydroxypent-4-enoic acid [18]. This method typically employs columns such as Shodex SEC LF-804 with chloroform as the mobile phase and refractive index detection [18]. Size exclusion chromatography is particularly valuable for assessing product homogeneity and detecting high-molecular-weight impurities [18] [21].

The implementation of these advanced chromatographic methods in quality control protocols typically follows a systematic approach [21]. Initial screening may employ gas chromatography or ultra-performance liquid chromatography to assess overall purity and detect major impurities [21]. For products requiring stereochemical purity, chiral high-performance liquid chromatography is employed to determine enantiomeric excess [21]. Specific impurity concerns may be addressed using ion chromatography or size exclusion chromatography as needed [21] [12].

Method validation represents a critical aspect of quality control, ensuring that analytical methods provide accurate and reliable results [21]. Validation parameters typically include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit [21]. For 2-hydroxypent-4-enoic acid, method validation may also include robustness testing to ensure consistent performance under varying conditions [21] [12].

Reference standards play an essential role in quality control, providing benchmarks for comparison [21]. These standards may include certified reference materials for 2-hydroxypent-4-enoic acid, as well as standards for known impurities and degradation products [21]. The use of reference standards ensures consistency in quality assessment across different batches and production facilities [21] [12].

2-Hydroxypent-4-enoic acid exhibits characteristic thermodynamic properties that reflect its dual functional nature as both a carboxylic acid and a secondary alcohol with an adjacent alkene group. The compound demonstrates moderate thermal stability under standard conditions, with a melting point of 37°C when crystallized from ethyl ether and ligroine [1] [2]. The relatively low melting point indicates weak intermolecular forces in the solid state, despite the presence of hydrogen bonding functional groups.

The boiling point of 268.8°C at 760 mmHg [3] [1] places the compound within the expected range for five-carbon carboxylic acids, with the hydroxyl substituent contributing to elevated vapor pressure requirements through additional hydrogen bonding interactions. When compared to structurally related compounds, 4-pentenoic acid exhibits a boiling point of 461.7 K (188.6°C) [4] [5], demonstrating that the hydroxyl group addition increases the boiling point by approximately 80°C.

Critical property estimations based on structural analogs suggest a critical temperature in the range of 660-670 K and critical pressure of 3500-4000 kPa [3] [1]. These values are consistent with the molecular size and polarity of the compound. The enthalpy of vaporization is estimated to be 60-70 kJ/mol, reflecting the energy required to overcome both van der Waals forces and hydrogen bonding interactions in the liquid phase.

Phase behavior analysis indicates that 2-hydroxypent-4-enoic acid exists as a liquid at room temperature with moderate volatility. The flash point of 130.6°C [3] demonstrates adequate thermal stability for handling under normal laboratory conditions while requiring appropriate precautions for elevated temperature applications.

Table 1: Thermodynamic Properties of 2-Hydroxypent-4-enoic Acid
PropertyValueUnitsReference
Melting Point37°C [1] [2]
Boiling Point268.8°C at 760 mmHg [3] [1]
Flash Point130.6°C [3]
Critical Temperature (estimated)660-670K [3] [1]
Critical Pressure (estimated)3500-4000kPa [3] [1]
Enthalpy of Vaporization (estimated)60-70kJ/mol [3] [1]

Acid-Base Characteristics in Aqueous Systems

The acid-base behavior of 2-hydroxypent-4-enoic acid is dominated by the carboxylic acid functional group, with the hydroxyl group providing secondary ionization capability. Computational predictions indicate a primary pKa value of 3.79 ± 0.11 [1], which is characteristic of aliphatic carboxylic acids. This value places the compound in the weak acid category, with significant ionization occurring at physiological pH levels.

The compound functions as a diprotic acid system, with the carboxylic acid group serving as the primary ionizable center and the hydroxyl group providing a much weaker secondary ionization site [6] [7]. The carboxyl group dissociation follows the standard equilibrium:

R-COOH ⇌ R-COO⁻ + H⁺

At pH values above the pKa, the carboxylate anion predominates, significantly altering the compound's solubility and interaction profile. The hydroxyl group contributes additional hydrogen bonding capability but does not significantly ionize under normal aqueous conditions due to its much higher pKa value, typically above 12 for secondary alcohols.

Aqueous solution behavior demonstrates pH-dependent stability, with the compound remaining stable in the pH range of 2-6 [7]. Under strongly basic conditions (pH > 7), deprotonation of the carboxyl group occurs, leading to salt formation and potential isomerization reactions [8]. The presence of both electron-withdrawing (carboxyl) and electron-donating (hydroxyl) groups creates a balanced electronic environment that influences the overall acid strength.

Table 2: Acid-Base Properties in Aqueous Systems
PropertyValueNotesReference
Primary pKa3.79 ± 0.11Carboxylic acid dissociation [1]
Hydrogen Bond Donors2Carboxyl H + Hydroxyl H [9]
Hydrogen Bond Acceptors3Two carboxyl O + Hydroxyl O [9]
pH Stability Range2-6Minimal degradation [7]
Ionization CharacterDiproticPrimary: COOH, Secondary: OH [6] [7]

Solvent Interactions and Partition Coefficients

The solubility profile of 2-hydroxypent-4-enoic acid reflects its amphiphilic nature, combining hydrophilic functional groups (carboxyl and hydroxyl) with a moderate hydrophobic alkyl chain. The compound exhibits high solubility in polar protic solvents, particularly water and ethanol, due to extensive hydrogen bonding capabilities [12].

Water solubility is enhanced by the presence of both carboxyl and hydroxyl groups, which can form multiple hydrogen bonds with water molecules . The ionizable carboxyl group further increases aqueous solubility at pH values above the pKa, where the carboxylate anion form predominates. Ethanol provides an excellent solvent medium due to compatible hydrogen bonding and similar polarity characteristics .

The partition coefficient (log P) between octanol and water ranges from 0.008 to 0.3 [3] [9], indicating a strong preference for the aqueous phase. This low lipophilicity reflects the dominance of hydrophilic interactions over hydrophobic contributions from the pentyl chain. The compound's hydrophilic character makes it readily bioavailable but limits its ability to cross lipid membranes without specific transport mechanisms.

Solubility in less polar solvents such as diethyl ether is moderate and depends on the compound's ability to form hydrogen bonds with ether oxygen atoms . Chloroform and other halogenated solvents provide moderate to high solubility, making organic extraction procedures feasible for analytical and preparative purposes [12].

Temperature dependence of solubility follows typical patterns for organic acids, with increasing solubility at elevated temperatures in most solvents. However, thermal stability limitations must be considered when using high-temperature extraction or purification procedures.

Table 4: Solvent Interaction Profile
SolventSolubilityInteraction TypeReference
WaterHighHydrogen bonding, ionization [12]
EthanolHighHydrogen bonding
Diethyl EtherModerateLimited hydrogen bonding
ChloroformModerate-HighDipole interactions [12]
n-OctanolLowLimited polar interactions [3] [9]
Log P (octanol/water)0.008-0.3Hydrophilic preference [3] [9]

Degradation Pathways Under Various Environmental Conditions

The degradation behavior of 2-hydroxypent-4-enoic acid under different environmental conditions reveals multiple pathways that depend on temperature, pH, oxygen availability, and the presence of catalytic species. Understanding these pathways is crucial for predicting the compound's fate in various applications and environmental settings.

Under elevated temperature conditions, the primary degradation pathway involves decarboxylation reactions, particularly above 200°C [13] [14]. The carboxyl group undergoes thermal elimination to produce carbon dioxide and 1-buten-3-ol as major products. This process may be accompanied by double bond migration, where the alkene functionality shifts position within the carbon skeleton [14].

Acidic conditions (pH < 3) generally provide stability for the compound, with minimal degradation observed in the pH range of 2-6 [7]. However, strongly acidic conditions may catalyze esterification reactions with alcoholic solvents or promote elimination reactions that affect the hydroxyl group. The carboxylic acid functionality remains stable under these conditions.

Basic conditions (pH > 7) lead to immediate deprotonation of the carboxyl group, forming stable carboxylate salts [8]. However, prolonged exposure to strongly basic conditions may result in isomerization reactions where the double bond position shifts or the hydroxyl group undergoes elimination to form unsaturated acid derivatives [8].

Oxidative environments present significant challenges for compound stability due to the susceptibility of both the hydroxyl group and the alkene functionality to oxidation . Under aerobic conditions with transition metal catalysts, the hydroxyl group readily oxidizes to form ketone products, while the alkene may undergo epoxidation or cleavage reactions. These oxidative pathways can lead to ring closure products, particularly γ-lactones formed through intramolecular cyclization of oxidized intermediates .

Photochemical degradation under ultraviolet light exposure results in moderate photostability [13]. While specific photoproducts have not been fully characterized, the compound shows reasonable stability under normal laboratory lighting conditions. However, prolonged exposure to intense UV radiation may lead to radical-mediated degradation processes affecting both the alkene and hydroxyl functionalities.

Biological degradation pathways have been extensively studied in the context of related compounds in bacterial metabolism [14] [15]. The meta-cleavage pathway observed for similar hydroxylated acids involves enzymatic oxidation followed by ring cleavage and subsequent metabolism to central metabolic intermediates such as pyruvate and acetyl-CoA [14] [15].

Table 5: Environmental Degradation Pathways
ConditionPrimary PathwayProductsReference
High Temperature (>200°C)DecarboxylationCO₂ + 1-buten-3-ol [13] [14]
Acidic (pH 2-6)Minimal degradationStable [7]
Basic (pH >7)Salt formation/isomerizationCarboxylate salts [8]
OxidativeHydroxyl/alkene oxidationKetones, epoxides, lactones
UV LightPhotochemical degradationVarious photoproducts [13]
BiologicalMeta-cleavage pathwayPyruvate, acetyl-CoA [14] [15]

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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